N-Propionyl Derivative Lowers Km by 48% and Increases Vmax by 70% Relative to N-Acetyl Parent as a Lewis Fucosyltransferase Acceptor
The N‑propionyl derivative of the Lewis‑A trisaccharide acceptor (β‑D‑Galp‑(1→3)‑β‑D‑GlcpNAc‑OR) was compared directly with the unmodified N‑acetyl parent in a kinetic assay using human milk Lewis α‑(1→3/4)‑fucosyltransferase [1]. The N‑propionyl compound exhibited a Km of 330 μM (vs. 640 μM for the N‑acetyl parent) and a relative Vmax of 170 (vs. 100 set for the parent), representing a 48% reduction in Km and a 70% increase in Vmax [1]. These data demonstrate that the propanoylamino moiety substantially enhances both substrate binding and catalytic turnover at this clinically relevant glycosyltransferase.
| Evidence Dimension | Enzyme kinetic parameters – Km and relative Vmax as acceptor substrate for Lewis fucosyltransferase |
|---|---|
| Target Compound Data | Km = 330 μM; Vmax (relative) = 170 |
| Comparator Or Baseline | N-Acetyl parent compound: Km = 640 μM; Vmax (relative) = 100 |
| Quantified Difference | ΔKm = –310 μM (–48%); ΔVmax = +70% |
| Conditions | Human milk Lewis α-(1→3/4)-fucosyltransferase (EC 2.4.1.65), disaccharide acceptor β-D-Galp-(1→3)-β-D-GlcpNAc-OR (R = (CH₂)₈COOMe) framework, assay at pH 7.0, 37 °C. |
Why This Matters
A lower Km and higher Vmax translate directly to more efficient enzymatic synthesis of fucosylated glycans, reducing the enzyme quantity and reaction time required in preparative and analytical workflows.
- [1] Du, M.; Hindsgaul, O. Recognition of acceptor analogues by the Lewis fucosyltransferase from human milk. Carbohydr. Res. 1996, 286, 87–105. View Source
